

"4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine" chemical properties

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Compound of Interest

Compound Name: 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

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An In-depth Technical Guide to **4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine**

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine**, a halogenated pyrimidine derivative of significant interest in synthetic and medicinal chemistry. The document delineates its core chemical and physical properties, outlines a detailed methodology for its synthesis, explores its characteristic reactivity, and discusses its applications as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents. Safety protocols and handling procedures are also detailed to ensure its safe utilization in a research and development setting. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking an authoritative resource on this compound.

Nomenclature and Chemical Structure

- Systematic IUPAC Name: **4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine**
- Other Names: 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)-1,3-diazine[1]
- CAS Number: 175277-32-4[1]
- Molecular Formula: C₇H₆ClF₃N₂[1][2]

- Molecular Weight: 210.58 g/mol [1]

The structure features a pyrimidine ring substituted with a chloro group at position 4, two methyl groups at positions 5 and 6, and a trifluoromethyl group at position 2. The trifluoromethyl group is a strong electron-withdrawing moiety, which significantly influences the electronic properties and reactivity of the pyrimidine ring.

Caption: Molecular Structure of **4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine**.

Physicochemical Properties

The properties of this compound make it suitable for various organic synthesis applications, particularly as an intermediate. Its predicted low pKa suggests it is a very weak base.

Property	Value	Source
Molecular Formula	C ₇ H ₆ ClF ₃ N ₂	[1][2]
Molecular Weight	210.58 g/mol	[1]
Boiling Point	69 °C	[1]
Density (Predicted)	1.368 ± 0.06 g/cm ³	[1]
pKa (Predicted)	-2.17 ± 0.39	[1]
Storage Temperature	2-8°C	[1]

Synthesis Methodology

The synthesis of 4-chloro-substituted pyrimidines typically involves the cyclocondensation of a suitable precursor to form the corresponding pyrimidin-4-ol (or its tautomer, pyrimidone), followed by a chlorination step. A plausible and widely adopted method uses phosphorus oxychloride (POCl₃) for this conversion.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for pyrimidine synthesis.^{[3][4][5]}

Step 1: Cyclocondensation to form 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4-ol

- To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add 3-methyl-2,4-pentanedione (1.0 equivalent).
- Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
- Add 2,2,2-trifluoroacetamide (1.05 equivalents) to the mixture.
- Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Causality: The basic conditions facilitate the condensation between the diketone and the amidine to form the heterocyclic pyrimidinone ring. Refluxing provides the necessary activation energy.
- After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
- Remove the solvent under reduced pressure. The resulting residue containing the pyrimidinol intermediate is used in the next step without extensive purification.

Step 2: Chlorination

- Carefully add phosphorus oxychloride (POCl_3 , 3-5 equivalents) to the crude pyrimidinol residue from Step 1 at 0°C (ice bath).
- Add a catalytic amount of N,N-dimethylformamide (DMF).
 - Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with POCl_3 , which is a more potent chlorinating agent.

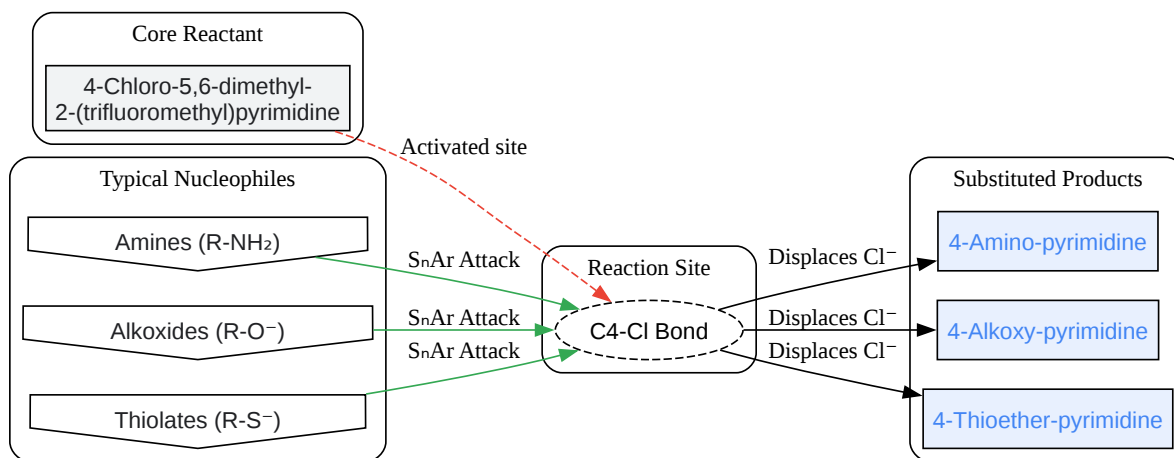
- Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.
 - Trustworthiness: This quenching step hydrolyzes the excess POCl₃. The product, being organic, will typically precipitate or remain in the organic phase upon subsequent extraction.
- Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude material using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure **4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine**.

Chemical Reactivity and Derivatization

The reactivity of the title compound is dominated by two key features: the electrophilic nature of the pyrimidine ring and the lability of the C4-chloro substituent.

- Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the 4-position is an excellent leaving group. The electron-withdrawing trifluoromethyl group at C2 and the ring nitrogen atoms activate the C4 position for S_NAr reactions.^[6] This allows for the facile introduction of a wide range of nucleophiles (amines, alcohols, thiols) to build more complex molecular scaffolds.^{[6][7]}

Reactivity Pathway



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Caption: Nucleophilic aromatic substitution (S_NAr) at the C4 position.

Protocol: Nucleophilic Substitution with an Amine

- Dissolve **4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine** (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF in a sealed reaction vessel.
- Add the desired primary or secondary amine (1.2 equivalents).
- Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
 - Causality: The base is required to scavenge the hydrochloric acid (HCl) formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
- Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.

- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by column chromatography or recrystallization to yield the corresponding 4-amino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine derivative.
 - Trustworthiness: This purification step is critical for removing unreacted starting materials and by-products, ensuring the integrity of the final compound for subsequent use or analysis.

Applications and Research Interest

Derivatives of pyrimidine are foundational components in numerous biologically active compounds. The unique combination of substituents on **4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine** makes it a valuable building block:

- **Pharmaceuticals:** The pyrimidine core is a key pharmacophore in many approved drugs, including kinase inhibitors used in oncology. The trifluoromethyl group can enhance metabolic stability and cell permeability of a drug candidate.^{[8][9]} Therefore, this compound serves as an important intermediate for synthesizing libraries of potential therapeutic agents.^[10]
- **Agrochemicals:** Trifluoromethyl-substituted heterocyclic compounds are prevalent in modern pesticides and herbicides.^[8] The reactivity of the C4-chloro group allows for the synthesis of diverse derivatives for screening as potential crop protection agents.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

- **Hazard Identification:** Classified as an irritant (Hazard Code: Xi).^[1] It is irritating to the eyes, respiratory system, and skin (Risk Statements: R36/37/38).^[1]
- **Personal Protective Equipment (PPE):**

- Eye/Face Protection: Wear tight-sealing safety goggles and/or a face shield.[11]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12]
- Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA approved respirator.[11]
- Handling and Storage:
 - Wash hands thoroughly after handling.[12]
 - Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[1]
 - Keep away from strong oxidizing agents.
- First-Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
 - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
 - Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

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